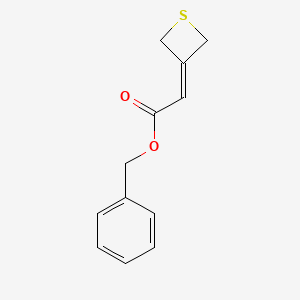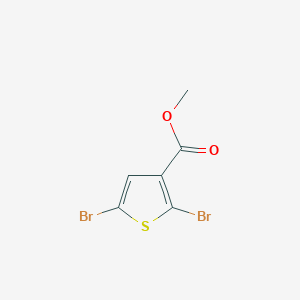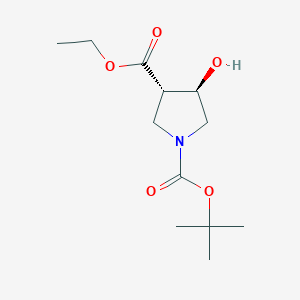
Benzydamine N-oxide hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzydamine N-oxide hydrogen maleate is a chemical compound with the empirical formula C19H23N3O2·C4H4O4 and a molecular weight of 441.48 g/mol . It is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of benzydamine N-oxide hydrogen maleate involves the N-oxidation of benzydamine. One method involves using whole cell catalysis with E. coli strains harboring flavin-containing monooxygenase (FMO3) and glucose dehydrogenase (GDH) enzymes . Another approach uses enzyme immobilization with HisTrap HP columns carrying His6-GDH and His6-FMO3 enzymes . These methods have been optimized to produce benzydamine N-oxide efficiently under specific reaction conditions .
Analyse Chemischer Reaktionen
Benzydamine N-oxide hydrogen maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is a substrate for the enzyme CYP2C9 . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzydamine N-oxide hydrogen maleate has several scientific research applications. It is used in spectroscopic analyses due to its unique chemical properties . In biology and medicine, it serves as a substrate for studying the activity of flavin-containing monooxygenase (FMO) enzymes . The compound is also used in drug metabolism studies to understand the biotransformation of benzydamine and its metabolites . Additionally, it has applications in the development of new therapeutic drugs and the study of drug interactions .
Wirkmechanismus
The mechanism of action of benzydamine N-oxide hydrogen maleate involves its interaction with specific molecular targets and pathways. As a substrate for FMO enzymes, it undergoes N-oxidation to form benzydamine N-oxide . This reaction is crucial for its biological activity and pharmacological effects. The compound’s anti-inflammatory and analgesic properties are attributed to its ability to inhibit the synthesis of inflammatory cytokines and stabilize cell membranes .
Vergleich Mit ähnlichen Verbindungen
Benzydamine N-oxide hydrogen maleate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include benzydamine hydrochloride and other N-oxide derivatives . Unlike traditional NSAIDs, this compound is a weak base and does not inhibit the synthesis of prostaglandins . This distinction makes it a valuable compound for specific research applications and therapeutic uses .
Eigenschaften
CAS-Nummer |
72962-60-8 |
|---|---|
Molekularformel |
C23H27N3O6 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
QFAFNBZWRXPMSY-BTJKTKAUSA-N |
SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
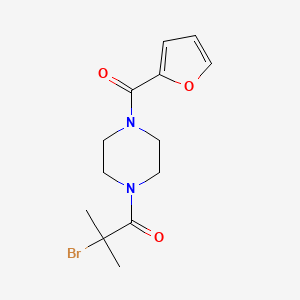

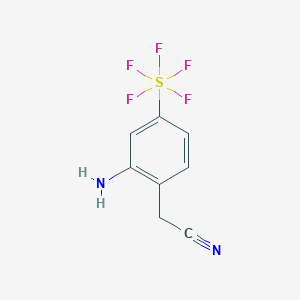

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
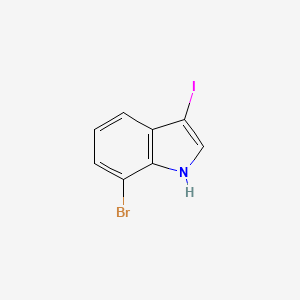
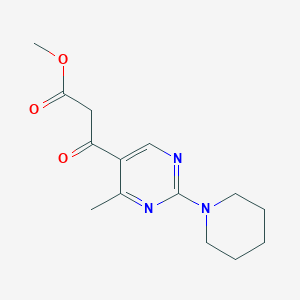
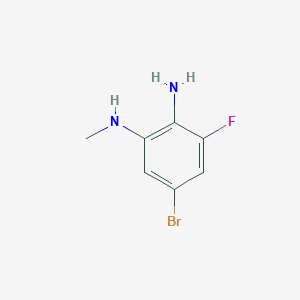
![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)
